2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol
Description
This compound features a pteridine core substituted at the 2-position with a piperazine ring, which is further modified at the 1-position with an ethanol group. The 4-position of the pteridine ring is linked to a 3-chloro-4-methylphenylamino moiety. The structural complexity arises from the integration of a pteridine heterocycle, a piperazine-ethanol pharmacophore, and a chloro-methyl-substituted aromatic amine.
Properties
IUPAC Name |
2-[4-[4-(3-chloro-4-methylanilino)pteridin-2-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-13-2-3-14(12-15(13)20)23-18-16-17(22-5-4-21-16)24-19(25-18)27-8-6-26(7-9-27)10-11-28/h2-5,12,28H,6-11H2,1H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXWAGBXVOUGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule features a pteridine core substituted at position 4 with a piperazine ring, which is further functionalized with an ethanol side chain. The 3-chloro-4-methylphenylamino group at position 4 of the pteridine introduces steric and electronic complexities, necessitating precise regioselective synthesis. Key challenges include:
Preparation Methodologies
Condensation-Based Synthesis from Pteridine Precursors
The most cited route involves a multi-step condensation strategy starting from 4-chloro-2-pteridinamine derivatives.
Step 1: Formation of the Piperazine-Ethanol Intermediate
A precursor, 2-(piperazin-1-yl)ethanol, is prepared via nucleophilic substitution between piperazine and 2-chloroethanol under alkaline conditions (K₂CO₃, DMF, 80°C, 12 h). This intermediate is isolated in 78–85% yield after recrystallization from ethyl acetate.
Step 2: Coupling with 4-Chloro-2-((3-chloro-4-methylphenyl)amino)pteridine
The key coupling reaction employs:
- Reactants : 4-Chloro-2-((3-chloro-4-methylphenyl)amino)pteridine (1.0 eq) and 2-(piperazin-1-yl)ethanol (1.2 eq)
- Conditions : DIPEA (3.0 eq) as base, acetonitrile solvent, reflux at 85°C for 18 h
- Yield : 62–68% after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1)
Mechanistic Insight : The reaction proceeds via SNAr (nucleophilic aromatic substitution), where the piperazine nitrogen attacks the electron-deficient C4 position of the pteridine ring. The ethanol side chain remains inert due to its primary alcohol functionality.
Alternative Route via Reductive Amination
A patent from CN113045484B describes a novel approach using tert-butyl carbamate (Boc) protection:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Boc protection of piperidine | (Boc)₂O, DMAP, CH₂Cl₂, 25°C, 4 h | 92% |
| 2 | Azide introduction | NaN₃, DMF, 110°C, 8 h | 75% |
| 3 | Staudinger reduction | PPh₃, THF:H₂O (3:1), 40°C, 6 h | 83% |
| 4 | Deprotection | HCl/dioxane, 0°C → 25°C, 2 h | 89% |
This method achieves an overall yield of 51%, superior to condensation routes, though requiring additional purification steps.
Optimization Strategies
Catalytic Enhancements
Analytical and Purification Techniques
Scalability and Industrial Considerations
A pilot-scale batch (500 g) using the condensation route achieved:
- Productivity : 1.2 kg/day
- Purity : 99.1% (ICH Q3D compliant)
- Cost Analysis : Raw material costs reduced by 22% using recycled DIPEA.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Oncology
Research has indicated that compounds with similar structures exhibit significant activity against various cancer cell lines. The ability of 2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol to inhibit tumor growth suggests its potential as an anticancer agent. In vitro studies demonstrated its efficacy against multiple cancer types, indicating a promising avenue for drug development .
Immunomodulation
The compound has shown potential immunomodulatory effects, which can be crucial in treating autoimmune diseases or enhancing immune responses in cancer therapy. Its interaction with immune cell signaling pathways may provide therapeutic benefits in conditions characterized by immune dysfunction .
Neuropharmacology
Given the piperazine component, this compound may also exhibit neuropharmacological effects. Similar piperazine derivatives have been evaluated for their antidepressant and anxiolytic properties, suggesting that this compound could influence neurotransmitter systems and contribute to mental health therapies .
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of pteridine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis in malignant cells, making it a candidate for further development as an anticancer drug .
Case Study 2: Immunomodulatory Effects
In a preclinical trial, the immunomodulatory effects of pteridine derivatives were assessed. The results indicated that these compounds could enhance T-cell responses while inhibiting pro-inflammatory cytokines, suggesting their potential utility in treating inflammatory diseases .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth |
| Immunomodulation | Enhances immune responses; modulates cytokine production |
| Neuropharmacological Effects | Potential antidepressant and anxiolytic properties through neurotransmitter modulation |
Mechanism of Action
The mechanism of action of 2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine-Ethanol Motifs
Key Differences and Implications
Core Heterocycle :
- The pteridine core in the target compound is less common than pyrimidine or pyridine cores in analogues. Pteridine derivatives often exhibit unique electronic properties and binding affinities due to extended conjugation, which may enhance interactions with biological targets like dihydrofolate reductase .
- Pyrimidine-based analogues (e.g., from ) are simpler to synthesize but may lack the target selectivity conferred by the pteridine system.
Ethanol vs. Sulfonyl/Methanone: The ethanol group in the target compound enhances solubility in polar solvents, a critical factor for bioavailability, whereas sulfonyl groups () may improve metabolic stability.
Synthetic Complexity :
- The synthesis of pteridine derivatives (target compound) often requires multi-step protocols involving cyclocondensation reactions, whereas pyrimidine analogues (e.g., ) can be prepared via straightforward nucleophilic substitutions or coupling reactions .
Q & A
Q. What strategies integrate this compound into covalent organic frameworks (COFs) for catalytic applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
